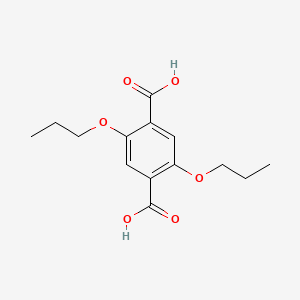

2,5-dipropoxy-1,4-Benzenedicarboxylic acid

Description

2,5-dipropoxy-1,4-Benzenedicarboxylic acid, also known by synonyms such as 2,5-dipropoxyterephthalic acid and H2(DP-bdc), is an aromatic dicarboxylic acid. Its chemical structure consists of a central benzene (B151609) ring functionalized with two carboxylic acid groups at positions 1 and 4, and two propoxy groups at positions 2 and 5.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2,5-dipropoxybenzene-1,4-dicarboxylic acid |

| CAS Number | 100973-03-3 |

| Molecular Formula | C14H18O6 |

| Molecular Weight | 282.29 g/mol |

A documented method for the synthesis of this compound involves a Grignard reaction. This process starts with 1,4-dihalo-2,5-dipropoxy benzene, which reacts with magnesium to form a Grignard reagent. Subsequent reaction with dry carbon dioxide, followed by acidification, yields this compound. This compound often serves as an intermediate in the synthesis of other chemicals, such as 2,5-dihydroxyterephthalic acid.

This compound belongs to the class of aromatic dicarboxylic acids, which are characterized by a benzene ring substituted with two carboxylic acid functional groups. The parent compound of this family is terephthalic acid (1,4-benzenedicarboxylic acid), a widely used monomer in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).

The addition of substituent groups to the benzene ring of terephthalic acid gives rise to a diverse range of substituted terephthalates. These modifications are pivotal as they allow for the fine-tuning of the molecule's properties, such as its geometry, electronic characteristics, and steric hindrance. The propoxy groups in this compound, for instance, introduce flexibility and can influence the intermolecular interactions and the ultimate architecture of materials synthesized from it.

The true significance of this compound lies in its utility as a "linker" or "strut" in the construction of coordination polymers and, most notably, Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures with high porosity.

The choice of the organic linker is critical in dictating the properties of the resulting MOF. The length, rigidity, and functional groups of the linker determine the pore size, shape, and chemical environment of the framework. The propoxy groups of this compound can influence the flexibility of the MOF structure, allowing for dynamic responses to external stimuli such as temperature or the introduction of guest molecules. tu-dortmund.de

Research has demonstrated the use of this compound in the synthesis of functionalized MOFs. For example, it has been incorporated into well-known MOF structures like DMOF-1 and MOF-5. tu-dortmund.de The introduction of the alkoxy chains affects the responsive behavior of these frameworks, modulating their structural flexibility and gas sorption properties. tu-dortmund.de

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 12.89 | s | 2H, COO-H |

| 7.26 | s | 2H, Ar-H | |

| 3.94 | t | 4H, OCH₂ | |

| 1.73-1.66 | m | 4H, CH₂ | |

| 0.97 | t | 6H, CH₃ | |

| ¹³C NMR | 166.86 | COOH | |

| 150.30 | C-O | ||

| 125.56 | C-COOH | ||

| 115.64 | C-H (aromatic) | ||

| 64.92 | OCH₂ | ||

| 22.11 | CH₂ | ||

| 10.45 | CH₃ |

NMR data obtained in DMSO-d6. tu-dortmund.deresearchgate.net

Current and future research involving this compound is primarily directed towards the rational design and synthesis of new functional materials. The ability to modify the properties of MOFs by incorporating linkers with specific functionalities is a key area of investigation.

One research trajectory focuses on exploring how the length and nature of the alkoxy chains (e.g., ethoxy vs. propoxy) on the terephthalate linker influence the dynamic behavior of flexible MOFs. tu-dortmund.de This includes studying the "breathing" of these materials, where the framework undergoes large-scale structural changes in response to guest molecules. Such responsive materials have potential applications in gas storage and separation, sensing, and drug delivery. bath.ac.uk

For instance, studies on DMOF-1 derivatives functionalized with alkoxy groups have shown that these modifications can induce guest- and temperature-dependent switching between contracted and expanded phases. tu-dortmund.de The comparison between alkyl and alkoxy functionalization has revealed significant differences in sorption behavior, which are related to the polarity of the functional groups. tu-dortmund.de This line of research could lead to the development of highly selective materials for specific gas separations, such as propane (B168953)/propylene. tu-dortmund.de

The future outlook for this compound and related substituted terephthalates is tied to the expanding field of MOFs and other coordination polymers. As the demand for advanced materials with tailored properties grows, the need for versatile and functional building blocks like this compound will continue to increase. Further research is expected to explore its use in creating novel frameworks with enhanced stability, unique pore environments, and sophisticated responsive behaviors for a wide range of technological applications.

Structure

3D Structure

Properties

Molecular Formula |

C14H18O6 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2,5-dipropoxyterephthalic acid |

InChI |

InChI=1S/C14H18O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

PZYPRFXWTAKZNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1C(=O)O)OCCC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,5 Dipropoxy 1,4 Benzenedicarboxylic Acid

Precursor Chemistry and Initial Synthesis Routes

The initial formation of the 2,5-dipropoxy-1,4-benzenedicarboxylic acid structure relies on building the carboxylated benzene (B151609) ring from halogenated precursors. This approach involves the strategic introduction of carboxylic acid groups onto a pre-functionalized aromatic core.

A common and effective starting point for the synthesis is a 1,4-dihalo-2,5-dipropoxybenzene derivative, such as 1,4-dibromo-2,5-dipropoxybenzene. This precursor contains the necessary dipropoxy substitutions on the benzene ring and halogen atoms at the positions designated for carboxylation. The halogen atoms, typically bromine or iodine, are excellent leaving groups and are readily converted into more reactive organometallic intermediates, which is the critical next step in the synthetic sequence. The stability and accessibility of these dihalo-dialkoxybenzene compounds make them valuable precursors in the synthesis of various benzenedicarboxylic acid analogues.

The conversion of the dihalo precursor to the dicarboxylic acid is efficiently achieved through a Grignard reaction followed by carboxylation. libretexts.orglibretexts.org This classic method allows for the formation of carbon-carbon bonds, in this case, attaching the carbon atoms of the carboxylic acid groups to the aromatic ring. youtube.com

The process begins with the formation of a di-Grignard reagent. The 1,4-dihalo-2,5-dipropoxybenzene is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). This step converts the carbon-halogen bonds into highly nucleophilic carbon-magnesium halide bonds at both the 1 and 4 positions of the benzene ring.

Table 1: Grignard Reaction and Carboxylation Protocol

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Grignard Formation | 1,4-dihalo-2,5-dipropoxybenzene, Magnesium (Mg), Anhydrous Ether (e.g., THF) | di-Grignard Reagent | To convert the C-X bond to a nucleophilic C-MgX bond. |

| 2. Carboxylation | Dry Carbon Dioxide (CO2) | Halomagnesium Carboxylate Salt | To add a carboxyl group to the aromatic ring. |

| 3. Protonation | Aqueous Acid (e.g., HCl) | This compound | To neutralize the carboxylate salt and yield the final dicarboxylic acid. |

Functionalization and Derivatization Strategies

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These strategies allow for the fine-tuning of the molecule's physical and chemical properties.

The propoxy groups on the benzene ring can be modified to create a series of analogues. One approach is to start the synthesis with different 2,5-dialkoxy-1,4-dihalobenzene precursors. For example, using 1,4-dibromo-2,5-dimethoxybenzene or 1,4-dibromo-2,5-diethoxybenzene would yield 2,5-dimethoxy-1,4-benzenedicarboxylic acid sigmaaldrich.com and 2,5-diethoxy-1,4-benzenedicarboxylic acid, respectively, via the same Grignard carboxylation route. This allows for systematic variation of the alkoxy chain length to study its effect on the molecule's properties, such as solubility or its performance in metal-organic frameworks.

The terminal methyl groups of the two propoxy chains are potential sites for functionalization, although this can be challenging due to the relative inertness of alkyl C-H bonds. Methods such as free-radical halogenation could be employed to introduce a halogen (e.g., bromine) at the terminal position of the propoxy chains. This newly introduced functional group can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of other chemical moieties. This derivatization could be used to attach polymers, fluorescent tags, or other functional groups to the core molecule.

The carboxylic acid groups are readily converted into other functional groups, such as hydrazides. Hydrazide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. rjptonline.orgmdpi.com The synthesis of the dihydrazide of this compound typically involves a two-step process. First, the dicarboxylic acid is converted to a more reactive derivative, commonly a diester (e.g., dimethyl ester) or a diacyl chloride. This activation step is necessary because the direct reaction of a carboxylic acid with hydrazine is often inefficient.

The activated dicarboxylic acid derivative is then reacted with hydrazine hydrate (H2NNH2·H2O) in a suitable solvent like ethanol. mdpi.com The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the ester or acyl chloride, leading to the formation of the hydrazide bond (-CONHNH2) at both ends of the molecule. This reaction produces 2,5-dipropoxy-1,4-benzenedicarbohydrazide. These hydrazide groups can be further reacted, for example, with aldehydes or ketones to form hydrazones, expanding the library of potential derivatives. nih.govresearchgate.netnih.gov

Table 2: Synthesis of Dihydrazide Derivative

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Activation | This compound | Thionyl Chloride (SOCl2) or Alcohol (e.g., Methanol) with Acid Catalyst | Diacyl Chloride or Diester Derivative |

| 2. Hydrazinolysis | Diacyl Chloride or Diester Derivative | Hydrazine Hydrate (H2NNH2·H2O), Ethanol | 2,5-dipropoxy-1,4-benzenedicarbohydrazide |

Reaction Mechanism Elucidation during Synthesis

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a well-established method for the preparation of ethers. wikipedia.orgchemistrytalk.org This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, which involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com In the case of this compound, the synthesis starts from 2,5-dihydroxyterephthalic acid and a suitable propyl halide, such as 1-bromopropane or 1-iodopropane.

Step 1: Deprotonation

The initial step of the reaction mechanism involves the deprotonation of the hydroxyl groups of 2,5-dihydroxyterephthalic acid to form a more nucleophilic species. A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is used to remove the acidic protons from both hydroxyl groups. chemistrytalk.org This results in the formation of a dianion, the 2,5-dioxy-1,4-benzenedicarboxylate salt. The presence of two carboxyl groups on the benzene ring increases the acidity of the hydroxyl protons, facilitating their removal.

Step 2: Nucleophilic Attack (First Propoxylation)

The resulting dianion is a potent nucleophile. One of the negatively charged oxygen atoms then attacks the electrophilic carbon atom of the propyl halide in a concerted S(_N)2 reaction. wikipedia.orgmasterorganicchemistry.com The nucleophile attacks from the backside of the carbon-halogen bond, leading to an inversion of configuration at the carbon center if it were chiral. As the new carbon-oxygen bond forms, the carbon-halogen bond breaks, and the halide ion is expelled as a leaving group. This step results in the formation of a mono-propoxy intermediate.

Step 3: Second Nucleophilic Attack (Second Propoxylation)

The mono-propoxy intermediate still possesses a negatively charged oxygen atom, which then undergoes a second S(_N)2 reaction with another molecule of the propyl halide. Similar to the first propoxylation, the remaining alkoxide attacks the primary carbon of the propyl halide, displacing the halide ion. This second nucleophilic substitution completes the formation of the two ether linkages.

Step 4: Protonation (Workup)

The final product is the disodium or dipotassium salt of this compound. A final workup step, typically involving the addition of a dilute acid, is necessary to protonate the carboxylate groups and yield the final product, this compound.

The following interactive data table summarizes the key components and conditions of this synthetic route.

| Reactant | Reagent | Base | Solvent | Product | Reaction Type |

| 2,5-Dihydroxyterephthalic acid | 1-Propyl halide (e.g., 1-bromopropane) | Sodium Hydride (NaH) or Potassium Hydroxide (KOH) | Aprotic polar solvent (e.g., DMF, DMSO) | This compound | Williamson Ether Synthesis (S(_N)2) |

Detailed Research Findings:

The efficiency of the Williamson ether synthesis for preparing this compound is dependent on several factors. The choice of a primary alkyl halide is crucial, as secondary and tertiary halides are more prone to undergo elimination reactions (E2) in the presence of a strong base like an alkoxide. chemistrysteps.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the cation of the base but does not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity. byjus.com The reaction temperature is also a critical parameter and is generally kept moderate to favor the substitution reaction over potential side reactions. byjus.com

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of both hydroxyl groups of 2,5-dihydroxyterephthalic acid. | 2,5-Dioxy-1,4-benzenedicarboxylate (dianion). |

| 2 | First S(_N)2 attack by one of the alkoxides on a propyl halide molecule. | Mono-propoxy intermediate. |

| 3 | Second S(_N)2 attack by the remaining alkoxide on a second propyl halide molecule. | Disalt of this compound. |

| 4 | Protonation of the carboxylate groups during workup. | This compound. |

Coordination Chemistry and Metal Organic Frameworks Mofs Applications

Ligand Design Principles and Coordination Modes of 2,5-dipropoxy-1,4-Benzenedicarboxylic Acid.

The unique structure of this compound, featuring two carboxylate groups for metal coordination and two bulky propoxy side chains, provides a powerful tool for crystal engineering. These features allow for a delicate interplay of coordination bonds and steric hindrance, guiding the self-assembly process towards specific network architectures.

Multidentate Carboxylate Coordination.

As a dicarboxylic acid, this compound functions as a multidentate ligand, capable of binding to metal centers through its two carboxylate groups. In the context of MOF synthesis, these carboxylate moieties typically deprotonate to form carboxylate anions, which then coordinate to metal ions or clusters. The coordination modes of the carboxylate groups can vary, including monodentate, bidentate chelating, and bidentate bridging fashions. In many zinc-based MOFs constructed from similar 1,4-benzenedicarboxylate linkers, the carboxylate groups commonly adopt a bridging mode to form dinuclear metal clusters, often referred to as paddle-wheel secondary building units (SBUs). This specific coordination is fundamental in establishing the connectivity and dimensionality of the resulting framework.

Synthesis and Structural Elucidation of MOFs Incorporating this compound.

The construction of MOFs utilizing this compound is predominantly achieved through solvothermal and hydrothermal synthesis techniques. These methods provide the necessary conditions for the slow crystallization of the extended porous structures. The precise control of synthesis parameters is crucial for obtaining high-quality crystalline materials with the desired topology.

Solvothermal Synthesis Techniques.

Solvothermal synthesis is a widely employed method for the preparation of MOFs, involving the reaction of the metal precursors and organic linkers in a sealed vessel at elevated temperatures and pressures. This technique has been successfully used to synthesize a family of zinc-based MOFs with the general formula [Zn₂(fu-bdc)₂(bipy)]n, where fu-bdc represents a functionalized 1,4-benzenedicarboxylate, including the 2,5-dipropoxy derivative, and bipy is 4,4'-bipyridine. rsc.org In a typical solvothermal synthesis, the reactants are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), and heated for a specific period, allowing for the gradual formation of the crystalline MOF product. The choice of solvent, temperature, and reaction time are critical parameters that can influence the crystallinity, phase purity, and defect density of the final material.

| MOF System | Metal Source | Ligands | Solvent | Temperature (°C) | Time (h) | Resulting Topology |

|---|---|---|---|---|---|---|

| [Zn₂(2,5-dipropoxy-bdc)₂(bipy)]n | Zinc Nitrate | This compound, 4,4'-Bipyridine | DMF | 100-120 | 24-48 | Honeycomb-like |

Hydrothermal Synthesis Approaches.

Hydrothermal synthesis is similar to the solvothermal method but utilizes water as the solvent. While this technique is common for the synthesis of many MOFs due to its environmental benefits, specific examples detailing the hydrothermal synthesis of MOFs exclusively using this compound are less prevalent in the literature. The principles of hydrothermal synthesis, however, remain applicable. The reaction would involve combining an aqueous solution of a metal salt with the dicarboxylic acid ligand, often with the addition of a base or a pH modulator to control the deprotonation of the carboxylic acid groups and facilitate coordination. The mixture is then sealed in an autoclave and heated to promote the crystallization of the MOF. The solubility of the this compound in aqueous media at various pH values would be a critical factor in the successful application of this method.

Crystal Engineering and Network Topology Control.

The use of this compound is a prime example of crystal engineering in the design of MOFs. By rationally selecting a linker with specific functional groups, it is possible to control the resulting network topology. As previously mentioned, the substitution of 1,4-benzenedicarboxylate with n-propoxy groups at the 2 and 5 positions is a key strategy to construct MOFs with a honeycomb-like topology instead of the default pillared square-grid structure. rsc.org This topological control stems from the steric hindrance imposed by the bulky propoxy chains, which influences the packing of the coordination polymers and directs the self-assembly process towards a more open framework. This ability to pre-determine the final architecture of a MOF by tuning the molecular structure of the organic linker is a cornerstone of crystal engineering and highlights the importance of ligand design in the development of new functional materials. The resulting honeycomb MOFs feature one-dimensional channels that can be further tuned in diameter and functionality by the choice of substituent on the benzenedicarboxylate-type linker. rsc.org

Advanced Characterization of MOF Structures

The precise determination of the intricate three-dimensional structures of MOFs is critical for understanding their properties. A suite of advanced characterization techniques is employed for this purpose, with X-ray diffraction and NMR spectroscopy being among the most powerful.

X-ray diffraction (XRD) is the definitive method for elucidating the atomic arrangement in crystalline materials like MOFs. nih.gov

Single-Crystal X-ray Diffraction (SCXRD): This is considered the gold standard for structure determination, providing unambiguous information on bond lengths, bond angles, and the precise spatial arrangement of atoms, which is essential for confirming the formation of novel topologies like the honeycomb frameworks derived from this compound. nih.govmdpi.com Obtaining a suitable single crystal of sufficient size and quality is a prerequisite for this analysis. mdpi.com

Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD is an indispensable tool. It is used to confirm the phase purity of a bulk MOF sample, verify that the synthesized structure matches a simulated pattern from a known crystal structure, and assess the material's crystallinity and stability after various treatments. mdpi.comnih.gov For novel microcrystalline MOFs where single crystals cannot be grown, ab initio structure solution from high-resolution PXRD data is a more complex but feasible approach to determine the framework's structure. mdpi.com

NMR spectroscopy provides crucial information about the local chemical environment, connectivity, and dynamics within a MOF structure, complementing the long-range order information from XRD. mdpi.comresearchgate.net

Solution NMR: To confirm the incorporation and integrity of the organic linker within the MOF, a sample of the crystalline material can be digested, typically in an acidic solution, to release the organic components. Subsequent ¹H and ¹³C NMR analysis of the resulting solution allows for the unambiguous identification of the this compound linker and can be used to determine the ratio of different linkers in mixed-component frameworks. mdpi.com

Solid-State NMR (ssNMR): This non-destructive technique analyzes the MOF in its intact, solid form. Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), provides information on the local environment of the carbon atoms in the propoxy and phenyl groups of the linker. mdpi.comresearchgate.net The number of distinct signals in the spectrum can correspond to the number of crystallographically inequivalent atoms in the structure, helping to confirm the symmetry and structure derived from XRD data. mdpi.com It is also a powerful tool for studying the dynamics of the framework and its interactions with guest molecules within the pores. researchgate.net

Other Spectroscopic Methods for Structural Analysis

While X-ray crystallography provides definitive information on the solid-state structure of crystalline materials, a comprehensive understanding of the molecular structure of this compound in various states requires the application of other spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for elucidating the molecular connectivity and functional groups present in the compound. Mass spectrometry further complements this by providing information on the molecular weight and fragmentation patterns.

Although detailed, peer-reviewed spectroscopic data for this compound is not extensively reported in publicly accessible literature, its structural features allow for the prediction of its characteristic spectral signatures based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to be relatively simple and symmetric, reflecting the molecule's structure. Key expected signals would include a singlet for the two equivalent aromatic protons on the benzene (B151609) ring. The propoxy groups would give rise to a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and another triplet for the methylene (OCH₂) protons directly attached to the oxygen atom. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum would also reflect the molecular symmetry. Distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid, the aromatic carbons attached to the carboxylic acid groups, the aromatic carbons bonded to the propoxy groups, and the carbons of the propoxy side chains (OCH₂, CH₂, and CH₃). The chemical shifts of these carbons provide direct evidence of the carbon skeleton and the presence of different functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group in the carboxylic acid. The C-O stretching vibrations of the ether linkage in the propoxy groups would likely appear in the 1250-1000 cm⁻¹ region. Additionally, bands corresponding to aromatic C-H and C=C stretching, as well as the various C-H bending vibrations of the aliphatic propoxy chains, would be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected, confirming the compound's molecular weight. Fragmentation patterns would likely involve the loss of the propoxy groups and the carboxylic acid functionalities, providing further corroboration of the structure.

The combination of these spectroscopic methods allows for a thorough and unambiguous structural elucidation of this compound, which is a critical step in its application in coordination chemistry and the synthesis of metal-organic frameworks.

Table of Expected Spectroscopic Data for this compound Note: The following data are predicted based on the chemical structure and data from analogous compounds, as specific experimental data is not readily available in the cited literature.

| Spectroscopic Technique | Expected Signal/Feature | Description |

| ¹H NMR | Singlet | Aromatic protons |

| Triplet | Terminal methyl (CH₃) protons of propoxy group | |

| Sextet | Methylene (CH₂) protons adjacent to methyl group | |

| Triplet | Methylene (OCH₂) protons adjacent to oxygen | |

| Broad Singlet | Carboxylic acid (COOH) protons | |

| ¹³C NMR | Signal | Carbonyl carbon (COOH) |

| Signal | Aromatic carbons attached to COOH | |

| Signal | Aromatic carbons attached to OCH₂ | |

| Signal | Methylene carbon (OCH₂) | |

| Signal | Methylene carbon (CH₂) | |

| Signal | Methyl carbon (CH₃) | |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| ~1700 cm⁻¹ (strong) | C=O stretch of carboxylic acid | |

| 1250-1000 cm⁻¹ | C-O stretch of ether |

Supramolecular Chemistry and Non Covalent Interactions

Role in Directed Self-Assembly of Supramolecular Architectures

In the context of MOFs, this molecule acts as an organic linker, bridging metal ions or clusters to form extended, often porous, networks. The length and flexibility of the propoxy chains can influence the pore size and the dynamic behavior of these frameworks, allowing for the creation of "smart" materials that can respond to external stimuli. The self-assembly process is a delicate balance between the strong, directional hydrogen bonds of the carboxylic acids and the weaker, less directional van der Waals forces of the propoxy chains.

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a dominant force in the crystalline assemblies of 2,5-dipropoxy-1,4-benzenedicarboxylic acid. The carboxylic acid moieties are potent hydrogen bond donors and acceptors, leading to the formation of robust and predictable supramolecular synthons. Typically, carboxylic acids form dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. These dimers can then further assemble into chains, sheets, or three-dimensional networks.

The presence of the propoxy groups can influence the long-range order of these hydrogen-bonded assemblies. While not directly participating in the strongest hydrogen bonds, their steric bulk and weak interactions can guide the packing of the hydrogen-bonded motifs, leading to diverse crystalline arrangements.

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance |

| Carboxylic Acid Dimer | O-H···O | 2.6 - 2.8 | Primary driving force for self-assembly |

| Inter-dimer Interactions | C-H···O | 3.0 - 3.5 | Stabilization of the extended network |

π-π Stacking and Van der Waals Interactions in Solid-State Structures

The flexible propoxy chains contribute significantly to the van der Waals interactions. These non-directional forces, arising from temporary fluctuations in electron density, are numerous and collectively provide a substantial stabilizing contribution. In a study of the closely related 2,5-bis(pentadecyloxy)terephthalic acid, theoretical calculations indicated that van der Waals forces and hydrogen bonds are the primary interactions responsible for the structure of its composites, with a smaller contribution from π-π stacking. rsc.org This suggests a similar energetic landscape for this compound.

| Interaction | Participating Groups | Typical Energy (kJ/mol) | Influence on Structure |

| π-π Stacking | Benzene (B151609) Rings | 5 - 50 | Contributes to crystal packing and stability |

| Van der Waals | Propoxy Chains | 0.4 - 4 | Influences chain conformation and packing density |

Host-Guest Chemistry in Modified Frameworks

The use of this compound as a linker in MOFs opens up possibilities for host-guest chemistry. The resulting frameworks can possess pores and channels of specific sizes and chemical environments, determined by the length of the linker and the coordination geometry of the metal centers. These cavities can encapsulate guest molecules, leading to applications in areas such as gas storage, separation, and catalysis.

The propoxy groups lining the pores can tailor the host-guest interactions. Their nonpolar nature can create a hydrophobic environment, favoring the inclusion of nonpolar guest molecules. Furthermore, the flexibility of the propoxy chains can allow the framework to adapt its shape to accommodate different guests, a phenomenon known as "induced fit." This dynamic behavior is a key feature of responsive materials designed for specific recognition and sensing applications. The functionalization of the terephthalic acid linker is a powerful strategy for tuning the host-guest properties of the resulting supramolecular materials.

Applications in Advanced Materials Science

Gas Sorption and Separation in MOFs Derived from 2,5-dipropoxy-1,4-Benzenedicarboxylic Acid.

CO2 Adsorption and Selective Capture

The flexible nature of MOFs derived from this compound, such as the pillared-layered framework [Zn2(2,5-dPropoxy-bdc)2(dabco)]n, allows for selective adsorption of carbon dioxide. mdpi.comresearchgate.net Unlike rigid porous materials, these MOFs can exhibit a "breathing" effect, where the framework contracts in the absence of guest molecules and expands upon their introduction. mdpi.comresearchgate.net This structural flexibility allows for a tailored response to different gases.

For instance, in the case of [Zn2(2,5-dPropoxy-bdc)2(dabco)]n, the framework in its guest-free, narrow-pored form shows negligible uptake of nitrogen at 77 K. However, it demonstrates a distinct gate-opening behavior for carbon dioxide at 195 K. mdpi.comresearchgate.net The CO2 isotherm for this material is characterized by a sharp, step-like uptake at a specific pressure, which is indicative of a structural phase transition from a contracted to an expanded state. This selective uptake of CO2 over N2 highlights the potential of these materials for applications in carbon capture and flue gas purification. The dangling propoxy side chains are thought to play a crucial role in these breathing dynamics, acting as immobilized "guests" that interact with mobile guest molecules and the framework backbone. mdpi.comresearchgate.net

| Property | Value | Conditions |

|---|---|---|

| CO2 Uptake | ~100 cm³/g | 195 K, up to 1 bar |

| Gate-Opening Pressure for CO2 | ~0.1 bar | 195 K |

| N2 Uptake | Negligible | 77 K |

Hydrocarbon Separation (e.g., Propane (B168953)/Propylene Gating)

The precise control over pore size and flexibility offered by MOFs incorporating this compound suggests their potential for challenging hydrocarbon separations, such as propane and propylene. The "gating" effect, where the framework only opens to adsorb molecules of a certain size or shape under specific conditions, is a key mechanism for achieving high selectivity. nih.govnih.gov While specific data for propane/propylene separation in MOFs solely derived from this compound is limited, the principle of selective gating demonstrated with CO2 is applicable. The flexible propoxy chains can create a dynamic pore environment that can differentiate between the slightly different kinetic diameters and shapes of propane and propylene, potentially leading to selective adsorption of one over the other.

Influence of Co-adsorbates on Phase Transitions

The structural transitions in these flexible MOFs are highly sensitive to the nature of the guest molecules. The presence of co-adsorbates can significantly influence the pressure at which these phase transitions occur. The interactions between the dangling side chains of the this compound linker, the framework itself, and different guest molecules can lead to complex and tunable breathing behaviors. mdpi.comresearchgate.net This suggests that the separation performance of these materials could be modulated by introducing a secondary gas component, potentially leading to more sophisticated and controlled separation processes.

Responsive Materials and Stimuli-Responsive Behavior

A defining characteristic of MOFs synthesized with this compound is their stimuli-responsive nature. These materials can undergo significant and reversible changes in their crystal structure in response to external stimuli such as the introduction of guest molecules or variations in temperature.

Guest-Induced Structural Flexibility ("Breathing" Phenomena)

The most prominent responsive behavior of these MOFs is the "breathing" phenomenon, a reversible contraction and expansion of the framework upon guest removal and adsorption. mdpi.comresearchgate.net For the [Zn2(2,5-dPropoxy-bdc)2(dabco)]n framework, the structure undergoes a drastic contraction of its unit cell volume upon removal of solvent molecules. mdpi.comresearchgate.net This guest-free, narrow-pored phase can then be expanded again upon the adsorption of certain guests like CO2, ethanol, or N,N-dimethylformamide (DMF). mdpi.comresearchgate.net

The extent of this structural change is significant, with the unit cell volume contracting to approximately 72-86% of its solvated state. mdpi.com The dangling propoxy groups on the benzenedicarboxylate linker are instrumental in this process. They are believed to influence the framework's flexibility and the energetics of the open and closed phases through van der Waals interactions and by occupying pore space in the contracted state. mdpi.comresearchgate.net

| State | Description | Inducing Stimulus |

|---|---|---|

| Expanded (lp - large pore) | Porous structure with accessible channels. | Presence of solvent or specific guest molecules (e.g., CO2, DMF, Ethanol). |

| Contracted (np - narrow pore) | Collapsed framework with significantly reduced porosity. | Removal of guest molecules (e.g., by heating or vacuum). |

Modulation of Responsiveness by Alkoxy Sidechains

The presence of alkoxy sidechains on a polymer's conjugated backbone can significantly influence its optoelectronic properties and its response to external stimuli. While direct research on the modulation of responsiveness specifically by the dipropoxy sidechains of this compound is limited, the general principles of alkoxy sidechain engineering in conjugated polymers provide valuable insights.

Alkoxy sidechains, such as the propoxy groups in this compound, can impact the electronic and physical properties of materials in several ways. They can affect the planarity of the polymer backbone, which in turn influences the extent of π-electron delocalization and, consequently, the material's electronic and optical properties. The length and branching of these sidechains are known to be critical factors in tuning these effects.

Key Influences of Alkoxy Sidechains on Material Properties:

| Property | Influence of Alkoxy Sidechains |

| Solubility | Enhances solubility in common organic solvents, facilitating material processing. |

| Morphology | Affects the solid-state packing and thin-film morphology of the material. |

| Optoelectronic Properties | Can modulate the energy levels (HOMO/LUMO) and the optical band gap. |

| Responsiveness | Can influence the material's response to stimuli such as light, heat, or chemical analytes. |

In the context of this compound, the two propoxy groups are expected to enhance the solubility of any resulting polymers or frameworks, a crucial aspect for their application in devices fabricated from solution. Furthermore, these flexible sidechains can create free volume within the material, potentially influencing its permeability and selectivity in sensing applications. The electron-donating nature of the alkoxy groups can also modulate the electronic properties of the benzene (B151609) ring, which can be harnessed to fine-tune the responsiveness of materials designed for electronic or photonic applications.

Potential in Polymer Chemistry and Advanced Functional Materials

The dicarboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of various polymers, particularly polyesters and polyamides. The incorporation of this monomer into polymer chains can impart unique properties, leading to the development of advanced functional materials. The research on advanced functional polymers is driven by the increasing demand for new materials for revolutionary technologies. nih.gov

The synthesis of polymers using monomers derived from renewable resources is an area of growing interest. For instance, polyesters derived from 2,5-furandicarboxylic acid, another dicarboxylic acid, have been shown to possess excellent thermal stability. The inclusion of aromatic units like this compound into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting materials. The rigid benzene ring can contribute to a higher glass transition temperature and improved dimensional stability.

Potential Applications of Polymers Incorporating this compound:

| Application Area | Potential Properties and Advantages |

| High-Performance Plastics | Enhanced thermal stability and mechanical strength due to the rigid aromatic core. |

| Functional Coatings | The propoxy sidechains could be modified to introduce specific functionalities. |

| Membranes for Separation | The free volume created by the sidechains could lead to tailored permeability. |

| Optoelectronic Devices | The electronic properties of the monomer could be utilized in conjugated polymers. |

The versatility of 1,4-benzenedicarboxylic acid and its derivatives in polymer chemistry is well-established, forming the basis for widely used polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). By introducing the dipropoxy sidechains, this compound offers a pathway to new polymers with modified properties such as improved processability and tailored intermolecular interactions.

Catalytic Applications within Coordination Frameworks

Coordination frameworks, including metal-organic frameworks (MOFs), constructed from organic linkers and metal ions have garnered significant attention for their potential applications in catalysis. The porous nature and high surface area of these materials make them excellent candidates for hosting catalytic sites. Dicarboxylic acids are a common class of organic linkers used in the synthesis of MOFs.

While specific studies on the catalytic applications of coordination frameworks derived from this compound are not widely reported, the principles of MOF catalysis suggest its potential. The carboxylic acid groups of the molecule can coordinate with metal ions to form extended, porous structures. The nature of the metal ion and the geometry of the organic linker dictate the topology and properties of the resulting framework.

The propoxy sidechains of this compound could play a crucial role in the catalytic performance of the corresponding MOFs. These sidechains can influence the pore environment of the framework, potentially creating hydrophobic pockets that could be beneficial for certain catalytic reactions. Furthermore, the functionalization of these sidechains could allow for the introduction of additional catalytic sites within the framework.

Potential Catalytic Functions of MOFs with this compound Linkers:

| Catalytic Process | Potential Role of the MOF |

| Lewis Acid Catalysis | The metal nodes of the framework can act as Lewis acid sites. |

| Substrate Size-Selectivity | The pore dimensions, influenced by the linker, can control substrate access to active sites. |

| Heterogeneous Catalysis | The solid nature of the MOF allows for easy separation and recycling of the catalyst. |

Coordination polymers have demonstrated versatile properties and potential applications in areas such as catalysis and sensing. ontosight.ai The structural diversity of coordination polymers can be influenced by the substituent groups on the benzenedicarboxylic acid linker, as well as reaction conditions. researchgate.net This suggests that MOFs constructed with this compound could exhibit unique structural and, consequently, catalytic properties.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Theoretical calculations using DFT have become a powerful tool for assessing the structural and spectral properties of organic compounds. nih.gov DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of 2,5-dipropoxy-1,4-benzenedicarboxylic acid.

Key parameters that can be determined from DFT calculations include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity, electron-donating and accepting capabilities, and its potential use in electronic applications. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Quantum Chemical Descriptors: Parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be calculated to describe the molecule's chemical behavior. nih.gov

Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization of the compound.

For instance, in studies of other organic acids, DFT has been used to elucidate reaction mechanisms, such as decarboxylation, by calculating activation energies for different pathways. researchgate.net Similarly, DFT can be employed to study the antioxidant properties of phenolic compounds by calculating bond dissociation enthalpies. researchgate.net

Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on this compound.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Provides insight into the polarity of the molecule. |

Molecular Dynamics Simulations of Framework Dynamics and Guest Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of MOFs constructed from linkers like this compound, MD simulations are instrumental in understanding the dynamic behavior of the framework and its interactions with guest molecules.

MD simulations can be used to investigate:

Framework Stability: Assessing the structural integrity of the MOF at different temperatures and pressures. This includes studying phenomena like thermal expansion. nih.gov

Guest Adsorption and Diffusion: Simulating the movement of guest molecules (e.g., gases, solvents) within the pores of the MOF to understand adsorption capacities and diffusion rates. Theoretical approaches, including molecular dynamics simulations, have been widely employed to investigate the diffusion and adsorption properties of MOFs. mdpi.com

Solvent Effects: The influence of different solvents on the structure and stability of the framework can be explored. mdpi.com For example, MD simulations have been used to study the stability of MOFs in the presence of water, a critical factor for many applications. mdpi.comrsc.orgpsu.edunih.gov

Mechanical Properties: Predicting mechanical properties such as bulk modulus and shear modulus, which are important for the practical application of MOF materials.

A reactive force field (ReaxFF) can be used in MD simulations to model chemical reactions, such as hydrolysis, providing insights into the chemical stability of MOFs. rsc.orgpsu.edunih.gov

Prediction of Material Properties and Adsorption Behavior

Computational methods are increasingly used to predict the properties of materials before they are synthesized, saving time and resources. For MOFs based on this compound, computational screening can predict various properties.

Predicted Properties Include:

Gas Storage Capacity: Grand Canonical Monte Carlo (GCMC) simulations, often used in conjunction with MD, can predict the uptake of gases like hydrogen, carbon dioxide, and methane at different pressures and temperatures.

Separation Performance: The selectivity of a MOF for a particular gas in a mixture can be computationally predicted, which is crucial for applications in gas separation and purification.

Thermal Conductivity: MD simulations can be used to calculate the thermal conductivity of MOFs, an important parameter for applications in heat management.

The highly porous, crystalline structure of MOFs enables the trapping of small molecular compounds, which can lead to high gas storage capacities. nih.gov

Rational Design of New Linker Derivatives and Frameworks

Computational chemistry provides a powerful platform for the rational design of new organic linkers and, consequently, new MOF structures with desired properties. By systematically modifying the structure of this compound in silico, researchers can explore the effects of these modifications on the resulting MOF's properties.

Strategies for Rational Design Include:

Functional Group Modification: Introducing different functional groups to the benzene (B151609) ring or modifying the alkoxy chains to tune the pore size, shape, and chemical environment of the MOF.

Linker Elongation or Rigidification: Changing the length and rigidity of the linker to control the topology and porosity of the resulting framework. The design and synthesis of novel MOFs constructed using newly designed and synthesized semi-rigid organic ligands is an active area of research. bath.ac.uk

High-Throughput Computational Screening: Creating large virtual libraries of linker derivatives and using computational tools to rapidly screen them for promising candidates for specific applications.

This computational-led design approach accelerates the discovery of new materials with enhanced performance for targeted applications such as gas storage, catalysis, and sensing.

Future Research Directions and Emerging Applications

Exploration of Novel Coordination Architectures

The dicarboxylic acid functionality of 2,5-dipropoxy-1,4-benzenedicarboxylic acid makes it an ideal candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The propoxy groups are expected to play a crucial role in dictating the final topology and properties of the resulting frameworks. Future research in this area should focus on:

Modulating Porosity and Network Topology: Systematic studies using various metal ions and reaction conditions could reveal the influence of the propoxy chains on the resulting crystal structures. The flexibility and steric bulk of these groups could lead to the formation of unique pore geometries and interpenetrated networks not achievable with more common linkers like terephthalic acid or its dihydroxy derivative.

Guest-Framework Interactions: The aliphatic nature of the propoxy groups lining the pores of potential MOFs could create hydrophobic environments. This could be exploited for the selective adsorption of nonpolar molecules, offering potential applications in separations and purification.

Dynamic Frameworks: The conformational flexibility of the propoxy chains might enable the design of dynamic or "soft" MOFs that can respond to external stimuli such as light, temperature, or the presence of specific guest molecules. This could lead to the development of advanced sensors and smart materials.

| Metal Ion | Potential Coordination Geometry | Predicted Network Topology | Potential Application |

| Zinc(II) | Tetrahedral | 3D non-interpenetrated | Gas storage, catalysis |

| Copper(II) | Square Planar / Octahedral | 2D layered or 3D pillared | Selective adsorption, sensing |

| Lanthanide(III) | High coordination numbers | 3D complex networks | Luminescence, magnetism |

Integration into Hybrid Composites

The incorporation of this compound, or MOFs derived from it, into polymer or inorganic matrices could yield hybrid composites with enhanced properties. Research in this domain should explore:

Polymer Matrix Composites: Dispersing the compound or its corresponding MOFs into various polymer matrices could improve the thermal stability, mechanical strength, and gas barrier properties of the polymers. The propoxy groups could enhance the compatibility between the organic linker and the polymer matrix, leading to better dispersion and interfacial adhesion.

Mixed-Matrix Membranes (MMMs): Incorporating MOFs based on this linker into polymer membranes is a promising strategy for enhancing gas separation performance. The specific pore environment created by the propoxy groups could lead to membranes with high selectivity for specific gases.

Functional Coatings: Hybrid coatings containing this compound-based materials could offer improved hydrophobicity, corrosion resistance, or sensing capabilities.

Advanced Characterization Techniques for In-Situ Studies

To fully understand the formation mechanisms and dynamic behaviors of materials derived from this compound, the application of advanced in-situ characterization techniques will be crucial. Future studies should leverage:

In-Situ X-ray Diffraction and Scattering: These techniques can monitor the crystallization process of MOFs in real-time, providing valuable insights into the kinetics of formation and the influence of synthesis parameters on the final structure.

In-Situ Spectroscopy (Raman, IR): Spectroscopic methods can track the coordination of the carboxylate groups to the metal centers and monitor changes in the conformation of the propoxy chains during synthesis or upon guest adsorption.

Computational Modeling: Density functional theory (DFT) and molecular dynamics (MD) simulations can complement experimental work by predicting stable coordination architectures, understanding host-guest interactions at the molecular level, and rationalizing the observed properties.

Development of Sustainable Synthesis Routes

As with all chemical manufacturing, the development of environmentally friendly synthesis methods is a critical research goal. For this compound and its derivatives, future research should focus on:

Green Solvents: Exploring the use of water, supercritical CO2, or bio-derived solvents in the synthesis of the linker and its corresponding MOFs to replace traditional, more hazardous organic solvents like dimethylformamide (DMF).

Mechanochemical and Sonochemical Synthesis: These solvent-free or low-solvent methods can reduce waste, energy consumption, and reaction times, offering a more sustainable approach to the production of coordination polymers.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 2,5-dipropoxy-1,4-benzenedicarboxylic acid and its derivatives?

- Methodology : Solvothermal synthesis is widely used, involving reactions of metal salts (e.g., Zn(NO₃)₂·6H₂O) with the ligand in solvents like dimethylacetamide (DMA) or water at elevated temperatures (90–120°C) for 48–72 hours. Slow cooling often yields crystalline products suitable for structural analysis . Functionalization of the ligand (e.g., hydroxyl or amino groups) is achieved by substituting the propoxy groups during synthesis, as demonstrated in MOF frameworks .

Q. Which characterization techniques are critical for analyzing this compound in metal-organic frameworks (MOFs)?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves atomic-level structures, as seen in studies of Zn-based MOFs .

- Powder X-ray Diffraction (PXRD) : Confirms phase purity by matching experimental patterns with simulated data from SCXRD .

- Elemental Analysis : Validates stoichiometry and ligand incorporation (e.g., C, H, N content) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 500°C, crucial for applications in gas adsorption .

Advanced Research Questions

Q. How does functionalization of this compound influence MOF properties?

- Methodology :

- Hydroxyl Groups : Introducing -OH (e.g., 2,5-dihydroxy variants) enhances hydrophilicity and enables hydrogen bonding, improving biomolecule encapsulation (e.g., β-alanine in UiO-66) .

- Amino Groups : Substituting with -NH₂ (e.g., 2-amino-1,4-benzenedicarboxylic acid) alters coordination modes in Zn-MOFs, affecting pore accessibility and gas selectivity .

- Defect Engineering : Controlled ligand vacancies or linker substitutions modify surface area and catalytic activity, as demonstrated in Zr-MOFs .

Q. What experimental designs are used to study co-adsorption effects in MOFs incorporating this ligand?

- Methodology : Co-adsorption experiments with CO₂ and gases like CH₄ or C₃H₈ are conducted using flexible MOFs (e.g., Zn₂(DiP-bdc)₂(dabco)). Adsorption isotherms and in situ PXRD track structural phase transitions under varying gas pressures. Results show selectivity driven by pore-guest size matching and framework flexibility .

Q. How can defect engineering optimize MOF performance for specific applications?

- Methodology :

- Controlled Defects : Synthesizing MOFs with missing ligands (e.g., UiO-66 derivatives) increases pore volume for drug encapsulation. Defects are quantified via PXRD peak broadening and N₂ adsorption isotherms .

- Functional Defects : Post-synthetic modification with β-alanine in Zr-MOFs enhances biocompatibility for biomedical applications .

Q. What role does this compound play in catalytic nanozymes?

- Methodology : Ultrathin FeNi-MOF-74 nanozymes, synthesized using 2,5-dihydroxy derivatives, exhibit peroxidase-like activity. Kinetic assays (e.g., ABTS oxidation) and fluorescence spectroscopy validate catalytic efficiency for biosensing applications .

Data Analysis and Contradictions

Q. How can researchers reconcile discrepancies between simulated and experimental PXRD patterns?

- Methodology :

- Peak Indexing : Use software (e.g., SHELXL ) to assign Miller indices and identify impurities.

- Rietveld Refinement : Adjusts lattice parameters and occupancy factors to align simulations with experimental data .

- Cross-Validation : Pair PXRD with TGA and BET surface area analysis to confirm structural integrity .

Q. Why do certain MOF syntheses yield mixed phases despite identical conditions?

- Analysis : Subtle variations in ligand solubility (e.g., 2,5-dihydroxy vs. dipropoxy derivatives) or kinetic trapping during crystallization can produce competing phases. Phase purity is ensured by optimizing solvent ratios and reaction times, as shown in Zn-MOF studies .

Key Research Findings

- Stability : Zr-MOFs with 2,5-dipropoxy ligands exhibit exceptional thermal (>500°C) and chemical resistance, ideal for industrial gas separation .

- Dynamic Adsorption : Flexible MOFs undergo reversible structural transitions during CO₂/CH₄ co-adsorption, enabling energy-efficient separations .

- Biomedical Potential : Defect-engineered Zr-MOFs show promise for controlled drug release via amino acid encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.